molecular formula C11H14N4O3 B2823613 2-azido-N-(2,3-dimethoxybenzyl)acetamide CAS No. 1554257-67-8

2-azido-N-(2,3-dimethoxybenzyl)acetamide

Cat. No. B2823613
CAS RN: 1554257-67-8
M. Wt: 250.258
InChI Key: IIBAIJDSPSNXQZ-UHFFFAOYSA-N
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Description

“2-azido-N-(2,3-dimethoxybenzyl)acetamide” is a biochemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Chemical Modification

2-Azido-N-(2,3-dimethoxybenzyl)acetamide is utilized in the synthesis of complex molecules for various scientific applications. For instance, its azide group can be used as a precursor for acetamido functions, as demonstrated in the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside. This compound was synthesized from a related mannopyranose derivative, involving steps such as azide introduction, oxidative acetal ring opening, and azide function substitution, leading to the formation of diazido derivatives and subsequent reduction and acetylation to afford the target compound (Hermans et al., 1987).

Adjuvant Activity and Immunological Research

In immunological research, derivatives of 2-acetamido-2-deoxy-glucopyranose, similar in structure to this compound, have been synthesized and evaluated for their adjuvant activity. The synthesis of compounds such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanyl-D-isoglutamine)-D-glucopyranose demonstrated the potential of such derivatives in enhancing immune responses, marking their significance in the development of adjuvants for vaccines and immunotherapy (Merser et al., 1975).

Glycosylation and Carbohydrate Chemistry

The compound has found applications in carbohydrate chemistry, particularly in glycosylation reactions where protecting groups are essential. For instance, 2,4-dimethoxybenzyl was used as an amide protecting group for 2-acetamido glycosyl donors, demonstrating the importance of protecting groups in achieving selective glycosylation outcomes (Kelly & Jensen, 2001).

Photochemistry and Molecular Design

In the field of photochemistry, derivatives of this compound have been used in designing molecules with specific photoreactivity. Compounds with substituted nitrobenzyl groups linked to N-(4-hydroxy-3-methoxybenzyl)acetamide via ether or carbonate linkages were synthesized and their decomposition under irradiation was studied, contributing to the development of photo-responsive molecules (Katritzky et al., 2003).

Synthetic Methodology and Chemical Reagents

The versatility of this compound derivatives in synthetic chemistry is highlighted by their use in developing new reagents for the synthesis of N-alkylacetamides and carbamates. The introduction of potassium salts of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate as stable, easy-to-handle reagents demonstrates their utility in synthesizing diverse chemical entities with potential applications in natural product synthesis and pharmaceutical chemistry (Sakai et al., 2022).

properties

IUPAC Name

2-azido-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-17-9-5-3-4-8(11(9)18-2)6-13-10(16)7-14-15-12/h3-5H,6-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBAIJDSPSNXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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